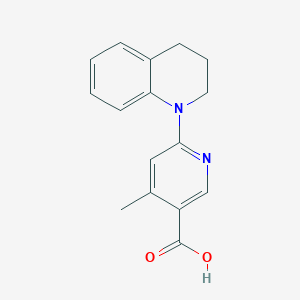
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid typically involves the reaction of 3,4-dihydroquinoline with 4-methylnicotinic acid under specific conditions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the use of supercritical CO2 as a solvent and reductive cyclization of 3-(2-nitrophenyl)acrylic acids .
Industrial Production Methods
the principles of green chemistry, such as the use of less hazardous solvents and renewable catalysts, are often applied to improve the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives .
Applications De Recherche Scientifique
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioomycete properties.
Industry: Used in the development of agrochemical products for plant disease management.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid involves the disruption of biological membrane systems. This compound interacts with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound may interfere with lipid metabolism and membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Exhibits antimicrobial properties.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Also known for its antimicrobial activity.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is unique due to its specific structural features, which confer distinct biological activities
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |
Clé InChI |
WKEDDWKKEIRDGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
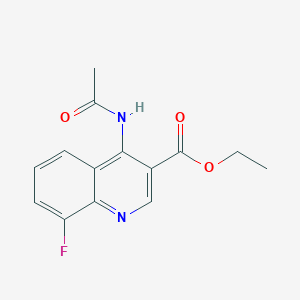
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)




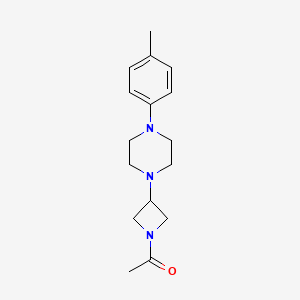
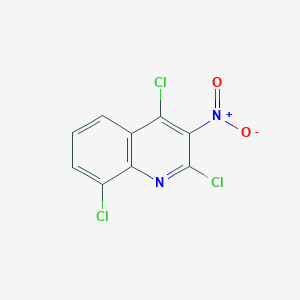

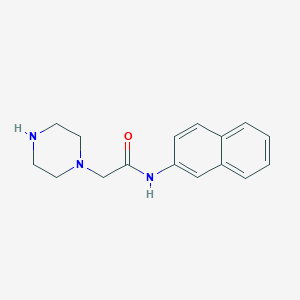
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
